molecular formula C27H29N3O6 B11135557 3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione

3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione

Cat. No.: B11135557
M. Wt: 491.5 g/mol
InChI Key: JHCOIVSOEOQYKR-FCQUAONHSA-N
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Description

3’-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, combining elements of indole and pyrrole, which are known for their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. Key steps may include:

    Formation of the Indole-Pyrrole Core: This can be achieved through a Fischer indole synthesis, followed by cyclization to form the spiro structure.

    Introduction of the Benzodioxine Moiety: This step involves the reaction of a suitable precursor with 1,4-benzodioxine under controlled conditions.

    Functional Group Modifications: Introduction of the dimethylamino propyl group and the hydroxy group can be achieved through nucleophilic substitution and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3’-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions due to its unique structure and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3’-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyrrole] derivatives: These compounds share the spiro structure and may have similar biological activities.

    Benzodioxine derivatives: Compounds with the benzodioxine moiety can exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3’-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-[3-(dimethylamino)propyl]-1-ethylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H29N3O6/c1-4-29-19-9-6-5-8-18(19)27(26(29)34)22(24(32)25(33)30(27)13-7-12-28(2)3)23(31)17-10-11-20-21(16-17)36-15-14-35-20/h5-6,8-11,16,31H,4,7,12-15H2,1-3H3/b23-22-

InChI Key

JHCOIVSOEOQYKR-FCQUAONHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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